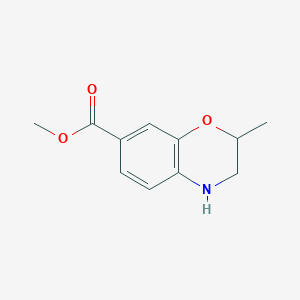

methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

説明

特性

IUPAC Name |

methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-6-12-9-4-3-8(11(13)14-2)5-10(9)15-7/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYALVDBKXRURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl 2-bromoacetate in the presence of a base, such as sodium hydroxide, to form the benzoxazine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.

化学反応の分析

Types of Reactions

Methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

Chemistry

Methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Can be oxidized to form benzoxazine oxides | Benzoxazine oxides |

| Reduction | Can be reduced to yield hydroxyl derivatives | Hydroxyl derivatives |

| Cyclization | Forms larger cyclic compounds through cyclization reactions | Complex cyclic structures |

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have shown that it can interact with specific molecular targets, leading to various biological responses.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Medicine

Ongoing research is exploring the compound's potential in drug development. Its structural characteristics allow for modifications that may enhance therapeutic efficacy.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Uses |

|---|---|

| Cancer Treatment | Targeting specific cancer types |

| Antimicrobial Agents | Development of new antibiotics |

| Neurological Disorders | Investigating effects on neurotransmitter systems |

Industry

In industrial applications, this compound is utilized in producing advanced materials such as polymers and resins due to its stability and reactivity.

Case Study: Polymer Production

A recent study highlighted the use of this compound in creating bio-based benzoxazine resins that exhibit improved thermal stability and mechanical properties compared to conventional materials.

作用機序

The mechanism of action of methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazine ring structure allows for versatile interactions with biological molecules, potentially leading to various pharmacological effects.

類似化合物との比較

Similar Compounds

- Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

- 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine

- 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylate

Uniqueness

Methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the benzoxazine ring This specific substitution pattern can influence the compound’s reactivity and properties, making it distinct from other benzoxazine derivatives

生物活性

Methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS No. 179950-69-7) is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

This compound features a benzoxazine core structure with specific substitutions that influence its biological activity. The molecular formula is , and it has a boiling point that indicates its stability under various conditions. The presence of the carboxylate group enhances its reactivity and potential for forming various derivatives.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds:

- In Vitro Studies : A study evaluated the cytotoxic effects of various benzoxazine derivatives against multiple cancer cell lines, including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and MIA PaCa-2 (pancreatic cancer). The compound exhibited significant inhibition of cell proliferation with IC50 values ranging from 7.84 µM to 16.2 µM across different cell lines, indicating strong anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14f | PC-3 | 7.84 |

| 14f | MDA-MB-231 | 16.2 |

| Other | Various | >20 |

These findings suggest that structural modifications can enhance the efficacy of benzoxazine derivatives in targeting cancer cells.

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Angiogenesis : Some benzoxazine derivatives have been shown to inhibit angiogenesis by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells .

- Apoptosis Induction : Compounds similar to this benzoxazine have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases .

3. Anti-inflammatory Activity

Benzoxazine derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Study on Anticancer Properties : In a controlled laboratory setting, researchers synthesized a series of benzoxazine derivatives and tested their effects on breast cancer cells. Compound 14f demonstrated a remarkable ability to inhibit cell growth by up to 98% in PC-3 cells compared to untreated controls .

- Investigation of Anti-inflammatory Effects : Another study explored the anti-inflammatory potential of this compound in animal models of inflammation. Results indicated a significant reduction in inflammatory markers following treatment with this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenolic precursors with carbonyl-containing reagents. For example, Lewis acid-catalyzed ring-opening of aziridines with 2-halophenols followed by Cu(I)-catalyzed intramolecular C-N cyclization is a viable route . Optimization requires controlling temperature (e.g., reflux in acetone), inert atmospheres, and stoichiometric ratios of reagents like K₂CO₃ or ethyl 2,3-dibromopropanoate . Yields (~69–95%) depend on substituent positioning and catalyst selection.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1745 cm⁻¹ and secondary amine (N-H) bands around 3320 cm⁻¹ .

- NMR : ¹H-NMR should show signals for the methyl ester (δ ~3.90 ppm), benzoxazine ring protons (δ 6.3–7.7 ppm), and methyl substituents (δ ~2.1–2.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, with expected [M+H]⁺ peaks matching C₁₁H₁₃NO₃ (e.g., m/z 208.09) .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light or moisture, as benzoxazines are prone to oxidative degradation. Safety data sheets recommend laboratory-grade desiccants and amber glass vials .

Advanced Research Questions

Q. How can regioselectivity challenges in benzoxazine functionalization be addressed, particularly for introducing substituents at the 7-position?

- Methodological Answer : Use Vilsmeier-Haack formylation (POCl₃/DMF) to selectively introduce formyl groups at the 7-position. This method exclusively targets the para position relative to the benzoxazine oxygen, as demonstrated in N-benzyl derivatives . For electrophilic substitutions, optimize solvent polarity (e.g., DCM vs. THF) and reaction time (15–28 hours at 60°C) to minimize by-products .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for structurally similar benzoxazines?

- Methodological Answer : Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) and differential scanning calorimetry (DSC). For example, discrepancies in melting points (e.g., 143–152.5°C vs. 98–100°C ) may arise from polymorphic forms or residual solvents. Recrystallization in ethanol or ethyl acetate improves consistency .

Q. How can computational modeling (e.g., DFT) predict reactivity or biological activity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at reactive sites (e.g., carbonyl carbon for nucleophilic attacks). Use software like Gaussian to simulate IR/NMR spectra and compare with experimental data . For bioactivity prediction, employ molecular docking against target enzymes (e.g., cyclooxygenase) using AutoDock Vina .

Q. What are the limitations of current synthetic methods in scaling up production for in vivo studies?

- Methodological Answer : Low yields in cyclization steps (e.g., ~69% ) and high catalyst costs (e.g., Cu(I)) are key bottlenecks. Explore green chemistry alternatives, such as microwave-assisted synthesis to reduce reaction time or enzyme-mediated catalysis for improved stereocontrol . Pilot-scale trials under cGMP conditions are advised for preclinical batches .

Data Contradictions and Resolution

- Example : Conflicting reports on the reactivity of the benzoxazine ring toward electrophiles may arise from substituent electronic effects. For instance, electron-donating groups (e.g., methyl) at the 2-position deactivate the ring, requiring harsher conditions for nitration or sulfonation . Always conduct control experiments with model compounds to isolate variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。